1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one
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Overview
Description
1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring substituted with a chloro and a fluorophenyl group
Preparation Methods
The synthesis of 1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Substitution Reactions: The chloro and fluorophenyl groups are introduced through substitution reactions using appropriate halogenated precursors.
Final Assembly: The final compound is obtained by coupling the substituted thiazole with ethanone under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The chloro and fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one: This compound shares a similar structure but differs in the position and type of substituents on the thiazole ring.
(1S)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol: This compound has a similar fluorophenyl group but differs in the presence of a hydroxyl group instead of a thiazole ring.
4-Fluorophenacyl chloride: This compound has a similar fluorophenyl group but lacks the thiazole ring and has a different functional group.
The uniqueness of this compound lies in its specific combination of substituents and the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNOS/c1-6(15)9-10(12)14-11(16-9)7-2-4-8(13)5-3-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUMSXVUWBGDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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